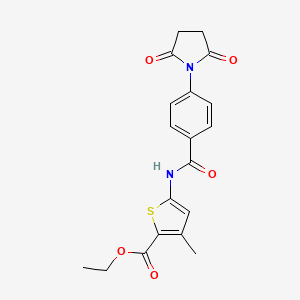

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” has been studied for its potential to improve monoclonal antibody production in a Chinese hamster ovary cell culture . It was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

Synthesis Analysis

While the exact synthesis process for “Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate” is not available, a related compound “4-(2,5-dimethylpyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” was synthesized as an anti-tuberculosis therapeutic compound .

Molecular Structure Analysis

The molecular structure of the related compound “4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide” was studied, and it was found that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production .

Scientific Research Applications

Synthesis and Pharmacological Activity

This compound is synthesized through a recyclization process involving 3-(2-benzoylhydrazono)-5-arylfuran-2(3H)-ones and ethylcyanoacetate, leading to compounds with notable biological activities. Specifically, certain derivatives demonstrate antiradical and anti-inflammatory activities, surpassing those of reference drugs like trolox and diclofenac sodium in tests such as the diphenylpicrylhydrazyl (DPPH)-binding assay and carrageenan edema model, respectively. Additionally, antihypoxic activity in acute normobaric hypoxia tests was comparable to standard treatments like succinic acid (Zykova et al., 2016).

Potential in Nootropic Agents

Research into the transformation of 4-(Aminomethyl)-1-benzyl-2-oxopyrrolidine and subsequent treatments has led to the creation of carboxamides with potential nootropic activity. This highlights the compound's utility in enhancing cognitive function, providing a foundation for further exploration in this area (Valenta et al., 1994).

Antiproliferative and Apoptotic Pathway Induction

Newly synthesized benzamides, including derivatives of Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate, have been evaluated for antiproliferative activity against human lung carcinoma cells. Compound 26c, in particular, showed promising activity, inducing intrinsic apoptotic pathways by activating p53 and influencing TRAIL-inducing death pathways, suggesting potential therapeutic applications in cancer treatment (Raffa et al., 2019).

Antioxidant Properties and Metal Chelating Activities

Studies on dihydropyridine analogs, structurally related to Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate, have shown significant antioxidant and metal chelating activities. These properties suggest their potential utility in treating oxidative stress-associated diseases, further emphasizing the compound's versatility and potential in medicinal chemistry (Sudhana et al., 2019).

Inhibition of Mycobacterium tuberculosis

Ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, related to the target compound, have shown activity in vitro against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential as antitubercular agents. The promising compound from this series exhibited significant inhibition along with minimal cytotoxicity, marking it as a candidate for further antituberculosis drug development (Jeankumar et al., 2013).

properties

IUPAC Name |

ethyl 5-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-3-methylthiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5S/c1-3-26-19(25)17-11(2)10-14(27-17)20-18(24)12-4-6-13(7-5-12)21-15(22)8-9-16(21)23/h4-7,10H,3,8-9H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHZAJBCWPJOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-3-methylthiophene-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl ({3-[1-(4-fluorobenzyl)-5-oxopyrrolidin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)carbamate](/img/structure/B2579969.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(4-methoxyphenyl)acrylonitrile](/img/structure/B2579971.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2579972.png)

![N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2579973.png)

![3-[[1-[6-(Trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2579979.png)

![4-[(4-chlorophenyl)carbonyl]-5-(4-fluorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2579980.png)

![N-isopropyl-1-[(6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2579981.png)